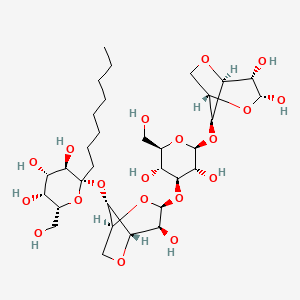
Octyl-agarose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl-agarose is a compound widely used in biocatalysis and enzyme immobilization. It consists of agarose, a polysaccharide derived from seaweed, modified with octyl groups. This modification enhances the hydrophobic interactions, making it an excellent support for immobilizing enzymes, particularly lipases. The immobilization on this compound allows for the reuse of enzymes and improves their stability and activity in various reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of octyl-agarose involves the activation of agarose beads followed by the attachment of octyl groups. Typically, agarose beads are activated using epichlorohydrin, which introduces reactive epoxy groups. These epoxy groups then react with octylamine under alkaline conditions to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure uniform modification of agarose beads. The activated agarose beads are mixed with octylamine in the presence of a base, and the reaction is carried out at elevated temperatures to achieve efficient coupling .
化学反応の分析
Types of Reactions
Octyl-agarose primarily undergoes reactions related to enzyme immobilization. The hydrophobic octyl groups facilitate the binding of enzymes through hydrophobic interactions. This immobilization can be reversible or irreversible, depending on the conditions used .
Common Reagents and Conditions
Epichlorohydrin: Used for activating agarose beads.
Octylamine: Reacts with activated agarose to form this compound.
Buffers: Various buffers like Tris base (pH 9) are used to maintain the reaction conditions.
Major Products Formed
The major product formed is the this compound itself, which serves as a support for enzyme immobilization. The immobilized enzymes can then be used in various biocatalytic processes .
科学的研究の応用
Octyl-agarose has a wide range of applications in scientific research:
Chemistry: Used in the kinetic resolution of chiral compounds, enhancing the enantioselectivity of reactions.
Biology: Facilitates the study of enzyme kinetics and mechanisms by providing a stable support for enzymes.
Medicine: Employed in the production of optically pure pharmaceuticals through biocatalysis.
Industry: Used in the production of biodiesel and other bio-based chemicals by immobilizing lipases.
作用機序
The mechanism by which octyl-agarose exerts its effects is primarily through hydrophobic interactions. The octyl groups on the agarose beads interact with the hydrophobic regions of enzymes, leading to their immobilization. This immobilization enhances the stability and activity of the enzymes, allowing them to be reused in multiple reaction cycles .
類似化合物との比較
Similar Compounds
Aminated Agarose: Modified with amino groups, used for covalent immobilization of enzymes.
Glyoxyl Agarose: Contains aldehyde groups, used for covalent binding of enzymes.
Uniqueness of Octyl-Agarose
This compound is unique due to its ability to immobilize enzymes through hydrophobic interactions, which often results in higher stability and activity compared to other supports. This makes it particularly useful for industrial applications where enzyme reuse and stability are critical .
特性
分子式 |
C32H54O19 |
|---|---|
分子量 |
742.8 g/mol |
IUPAC名 |
(2S,3R,4S,5R,6R)-2-[[(1S,3S,4S,5S,8S)-3-[(2S,3R,4S,5R,6R)-2-[[(1S,3R,4S,5S,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-2-octyloxane-3,4,5-triol |
InChI |
InChI=1S/C32H54O19/c1-2-3-4-5-6-7-8-32(28(41)19(37)17(35)14(10-34)50-32)51-24-16-12-44-27(24)22(40)31(47-16)49-25-18(36)13(9-33)46-30(21(25)39)48-23-15-11-43-26(23)20(38)29(42)45-15/h13-31,33-42H,2-12H2,1H3/t13-,14-,15+,16+,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27+,28-,29-,30+,31+,32+/m1/s1 |
InChIキー |
SSFUVZRHOMBVGY-SFRGAKGWSA-N |
異性体SMILES |
CCCCCCCC[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O[C@H]2[C@@H]3CO[C@H]2[C@@H]([C@@H](O3)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]6CO[C@H]5[C@@H]([C@@H](O6)O)O)CO)O)O |
正規SMILES |
CCCCCCCCC1(C(C(C(C(O1)CO)O)O)O)OC2C3COC2C(C(O3)OC4C(C(OC(C4O)OC5C6COC5C(C(O6)O)O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






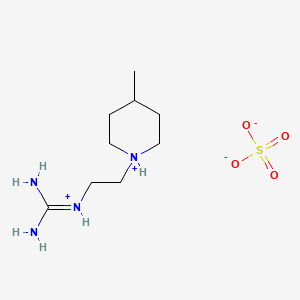

![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)

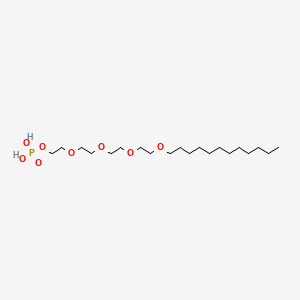
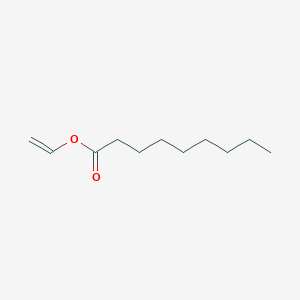


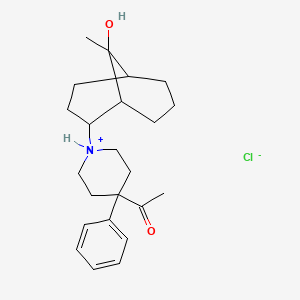
![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
